molecular formula C29H36O5 B1161494 3alpha-Cinnamoyloxypterokaurene L3 CAS No. 79406-13-6

3alpha-Cinnamoyloxypterokaurene L3

Cat. No. B1161494
CAS RN: 79406-13-6
M. Wt: 464.6 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of cinnamoyl derivatives often involves complex chemical reactions that aim to introduce the cinnamoyl group into the desired molecular framework. For example, Ahmedova et al. (2009) described the synthesis and spectral properties of a new cinnamoyl derivative, highlighting the use of metal(II) complexes with Cu(II), Zn(II), and Cd(II) to verify the molecular structure through quantum chemical methods (Ahmedova et al., 2009).

Molecular Structure Analysis

The structural analysis of cinnamoyl derivatives can involve various spectroscopic methods, including IR and NMR, complemented by quantum chemical calculations. The study by Ahmedova et al. provided insights into the molecular structure of cinnamoyl derivatives, showing that the ligand exists in the exocyclic enolic form across different states and forms complexes with octahedral geometry (Ahmedova et al., 2009).

Chemical Reactions and Properties

Cinnamoyl derivatives can undergo various chemical reactions, including hydroarylation of CC bonds and carbonyl reduction, to produce valuable pharmaceuticals. Zakusilo et al. (2015) demonstrated the synthesis of 3,3-diarylpropylamines through these reactions, highlighting the importance of such derivatives in drug development (Zakusilo et al., 2015).

Physical Properties Analysis

The physical properties of cinnamoyl derivatives, such as solubility, melting points, and crystal structures, can be influenced by their molecular configuration. Studies like that of Ahmedova et al. provide detailed characterizations of these properties through experimental data and theoretical calculations (Ahmedova et al., 2009).

Chemical Properties Analysis

The chemical behavior of cinnamoyl derivatives, including their reactivity, stability, and interactions with other molecules, is crucial for their application in various fields. The research by Zakusilo et al. provided insights into the chemical properties of these compounds, showcasing their potential as valuable drugs due to the efficient synthetic routes and reaction intermediates characterized by DFT calculations (Zakusilo et al., 2015).

Scientific Research Applications

Cinnamic Acid Derivatives in Medicinal Research

Cinnamic acid and its derivatives are of significant interest in medicinal research due to their broad spectrum of biological activities. These substances have been explored for their anticancer properties, serving as traditional and synthetic antitumor agents. The chemical versatility of cinnamic acids allows for various modifications, leading to the development of compounds with potential therapeutic applications in treating cancer. For instance, derivatives such as coumestrol, quercetin, and biochanin have shown to inhibit the enzyme AKR1C3 (aldo-keto reductase family 1 member C3), which plays a critical role in hormone metabolism and is a target for cancer treatment strategies (De, Baltas, & Bedos-Belval, 2011).

Safety and Hazards

When handling 3alpha-Cinnamoyloxypterokaurene L3, it is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) . If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .

properties

IUPAC Name

(1S,4S,5S,6R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O5/c1-19-17-28-15-12-22-26(2,29(28,33)16-11-21(19)18-28)14-13-23(27(22,3)25(31)32)34-24(30)10-9-20-7-5-4-6-8-20/h4-10,21-23,33H,1,11-18H2,2-3H3,(H,31,32)/b10-9+/t21-,22-,23+,26+,27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOCBKSMVFBSKG-OQOIVFRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2(CCC(C3)C(=C)C4)O)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4)O)(C)C(=O)O)OC(=O)/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha-Cinnamoyloxypterokaurene L3

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